molecular formula C65H83N15O13 B12769731 LHRH, phe(2)-trp(3)-phe(6)- CAS No. 63722-14-5

LHRH, phe(2)-trp(3)-phe(6)-

Cat. No.: B12769731
CAS No.: 63722-14-5
M. Wt: 1282.4 g/mol
InChI Key: BDANIJWTTANABE-TZMZFBTBSA-N
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Description

Luteinizing hormone-releasing hormone (LHRH), phe(2)-trp(3)-phe(6)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to mimic the action of LHRH, a hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 2, 3, and 6 with phenylalanine and tryptophan residues enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LHRH, phe(2)-trp(3)-phe(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of LHRH analogs involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

LHRH, phe(2)-trp(3)-phe(6)- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.

Scientific Research Applications

LHRH, phe(2)-trp(3)-phe(6)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.

    Medicine: Explored as a therapeutic agent for conditions like prostate cancer and endometriosis, where modulation of LH and FSH levels is beneficial.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Mechanism of Action

LHRH, phe(2)-trp(3)-phe(6)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade involving G-proteins and second messengers like cAMP, leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.

    Leuprorelin: Commonly used for similar therapeutic purposes as goserelin.

    Triptorelin: Another LHRH analog with applications in reproductive health.

Uniqueness

LHRH, phe(2)-trp(3)-phe(6)- is unique due to its specific modifications at positions 2, 3, and 6, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other LHRH analogs in terms of potency and duration of action.

Properties

CAS No.

63722-14-5

Molecular Formula

C65H83N15O13

Molecular Weight

1282.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1

InChI Key

BDANIJWTTANABE-TZMZFBTBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7

Origin of Product

United States

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